Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C20H25NO3S and a molecular weight of 359.491 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a tert-butylbenzoyl group, which is a bulky substituent. It is used primarily in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ester group .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.
Chemical Reactions Analysis
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylbenzoyl group allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be compared with similar compounds such as:
Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate: This compound has a similar structure but lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene: This compound is similar but does not have the carboxylate ester group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of a thiophene ring and a bulky tert-butylbenzoyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-7-24-19(23)16-12(2)13(3)25-18(16)21-17(22)14-8-10-15(11-9-14)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNOCXPJDTVKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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